Cas no 2228721-97-7 (5-(but-3-yn-1-yl)-1-benzofuran)

5-(but-3-yn-1-yl)-1-benzofuran 化学的及び物理的性質
名前と識別子
-
- 5-(but-3-yn-1-yl)-1-benzofuran
- EN300-1739508
- 2228721-97-7
-
- インチ: 1S/C12H10O/c1-2-3-4-10-5-6-12-11(9-10)7-8-13-12/h1,5-9H,3-4H2
- InChIKey: AWJVNGGKWLRYHM-UHFFFAOYSA-N
- ほほえんだ: O1C=CC2=C1C=CC(=C2)CCC#C
計算された属性
- せいみつぶんしりょう: 170.073164938g/mol
- どういたいしつりょう: 170.073164938g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 13.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
5-(but-3-yn-1-yl)-1-benzofuran 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1739508-0.25g |
5-(but-3-yn-1-yl)-1-benzofuran |
2228721-97-7 | 0.25g |
$1078.0 | 2023-09-20 | ||
Enamine | EN300-1739508-10g |
5-(but-3-yn-1-yl)-1-benzofuran |
2228721-97-7 | 10g |
$5037.0 | 2023-09-20 | ||
Enamine | EN300-1739508-10.0g |
5-(but-3-yn-1-yl)-1-benzofuran |
2228721-97-7 | 10g |
$5037.0 | 2023-06-03 | ||
Enamine | EN300-1739508-5.0g |
5-(but-3-yn-1-yl)-1-benzofuran |
2228721-97-7 | 5g |
$3396.0 | 2023-06-03 | ||
Enamine | EN300-1739508-5g |
5-(but-3-yn-1-yl)-1-benzofuran |
2228721-97-7 | 5g |
$3396.0 | 2023-09-20 | ||
Enamine | EN300-1739508-1g |
5-(but-3-yn-1-yl)-1-benzofuran |
2228721-97-7 | 1g |
$1172.0 | 2023-09-20 | ||
Enamine | EN300-1739508-0.05g |
5-(but-3-yn-1-yl)-1-benzofuran |
2228721-97-7 | 0.05g |
$983.0 | 2023-09-20 | ||
Enamine | EN300-1739508-0.5g |
5-(but-3-yn-1-yl)-1-benzofuran |
2228721-97-7 | 0.5g |
$1124.0 | 2023-09-20 | ||
Enamine | EN300-1739508-1.0g |
5-(but-3-yn-1-yl)-1-benzofuran |
2228721-97-7 | 1g |
$1172.0 | 2023-06-03 | ||
Enamine | EN300-1739508-2.5g |
5-(but-3-yn-1-yl)-1-benzofuran |
2228721-97-7 | 2.5g |
$2295.0 | 2023-09-20 |
5-(but-3-yn-1-yl)-1-benzofuran 関連文献
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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4. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
5-(but-3-yn-1-yl)-1-benzofuranに関する追加情報
Comprehensive Overview of 5-(but-3-yn-1-yl)-1-benzofuran (CAS No. 2228721-97-7): Properties, Applications, and Research Insights
The compound 5-(but-3-yn-1-yl)-1-benzofuran (CAS No. 2228721-97-7) is a specialized organic molecule that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceuticals, materials science, and chemical synthesis. This benzofuran derivative, characterized by its alkyne-substituted side chain, offers a versatile platform for further functionalization, making it a valuable intermediate in drug discovery and material engineering.
One of the most intriguing aspects of 5-(but-3-yn-1-yl)-1-benzofuran is its role in click chemistry reactions. The presence of the terminal alkyne group enables efficient coupling with azides, a reaction widely employed in bioconjugation and polymer science. Researchers are actively exploring its utility in designing targeted drug delivery systems and bioimaging probes, aligning with the growing demand for precision medicine tools.
In the context of green chemistry, this compound has been investigated as a building block for sustainable materials. Its benzofuran core contributes to photostability, while the alkyne moiety allows for modular assembly of larger architectures. Recent studies highlight its potential in organic electronics, particularly in the development of OLED materials and conductive polymers – topics frequently searched by materials scientists and engineers.
The synthetic accessibility of CAS No. 2228721-97-7 has made it a subject of numerous structure-activity relationship (SAR) studies. Medicinal chemists are particularly interested in how modifications to the benzofuran scaffold influence bioavailability and target binding affinity. These investigations often appear in searches related to fragment-based drug design and small molecule therapeutics.
Analytical characterization of 5-(but-3-yn-1-yl)-1-benzofuran typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis – methodologies commonly queried by quality control specialists. The compound's stability under various conditions has been systematically evaluated, with data showing excellent compatibility with standard organic synthesis conditions.
From a commercial perspective, the demand for CAS 2228721-97-7 has grown steadily, particularly among contract research organizations (CROs) and academic laboratories focusing on heterocyclic chemistry. Suppliers often highlight its use as a key intermediate for library synthesis in drug discovery programs, addressing the pharmaceutical industry's need for diverse chemical space exploration.
Recent patent literature reveals innovative applications of this benzofuran derivative in agrochemical formulations and flavor/fragrance chemistry – areas generating substantial search traffic from industrial researchers. The compound's balanced lipophilicity and molecular rigidity make it particularly suitable for these applications.
Safety assessments of 5-(but-3-yn-1-yl)-1-benzofuran indicate that it requires standard laboratory precautions, with no extraordinary hazards reported. This safety profile contributes to its popularity as a research chemical, especially in institutions emphasizing laboratory safety protocols and risk minimization strategies.
Looking forward, the scientific community anticipates expanded applications of this compound in catalysis and supramolecular chemistry. Its potential as a ligand in transition metal complexes is currently under investigation, responding to growing interest in homogeneous catalysis solutions for challenging chemical transformations.
For researchers seeking detailed technical specifications, the compound's spectral data, solubility characteristics, and storage recommendations are typically provided by reputable suppliers. These practical considerations frequently appear in search queries from scientists planning experimental work with this interesting benzofuran derivative.
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